molecular formula C12H16N2O2 B8679303 4-sec-Butoxy-6-(2-butyn-1-yloxy)pyrimidine

4-sec-Butoxy-6-(2-butyn-1-yloxy)pyrimidine

Cat. No. B8679303
M. Wt: 220.27 g/mol
InChI Key: VLCCMNWIGBTAFR-UHFFFAOYSA-N
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Patent
US07223769B2

Procedure details

In 4 ml of tetrahydrofuran was suspended 0.10 g of sodium hydride (60% in oil), to which 0.4 ml of a solution containing 0.17 g of 2-butanol was added dropwise at 0° C., followed by stirring for 10 minutes. To this was added dropwise 0.4 ml of a solution containing 0.30 g of 4,6-dichloropyrimidine in tetrahydrofuran, followed by stirring at the same temperature for 3 hours. To this was added dropwise 0.4 ml of a solution containing 0.18 g of 2-butyn-1-ol in tetrahydrofuran and further added 0.10 g of sodium hydride (60% in oil), followed by stirring at room temperature for 7 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with t-butyl methyl ether. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.31 g of 4-(sec-butyloxy)-6-(2-butynyloxy)pyrimidine (the present compound (23)).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Quantity
0.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Six
Quantity
0.18 g
Type
reactant
Reaction Step Seven
Quantity
0.1 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[C:4]1[CH:9]=[C:8](Cl)[N:7]=[CH:6][N:5]=1.[CH2:11]([OH:15])[C:12]#[C:13][CH3:14].[Cl-].[NH4+].[CH3:18][CH:19]([OH:22])[CH2:20][CH3:21]>O1CCCC1>[CH:19]([O:22][C:4]1[CH:9]=[C:8]([O:15][CH2:11][C:12]#[C:13][CH3:14])[N:7]=[CH:6][N:5]=1)([CH2:20][CH3:21])[CH3:18] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0.4 mL
Type
reactant
Smiles
Name
Quantity
0.17 g
Type
reactant
Smiles
CC(CC)O
Step Four
Name
solution
Quantity
0.4 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
solution
Quantity
0.4 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C#CC)O
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with t-butyl methyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(CC)OC1=NC=NC(=C1)OCC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.